molecular formula C22H31N5O4 B2451769 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 941964-89-2

7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2451769
CAS RN: 941964-89-2
M. Wt: 429.521
InChI Key: AKKFABAQVYKTLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H31N5O4 and its molecular weight is 429.521. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiovascular Activity and Synthesis

The synthesis and evaluation of cardiovascular activities of purine derivatives have been a focus of pharmacological studies. For instance, Chłoń-Rzepa et al. (2004) synthesized derivatives of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones and tested them for antiarrhythmic and hypotensive activities, demonstrating the potential for therapeutic applications in cardiovascular diseases (Chłoń-Rzepa et al., 2004).

Antitumor and Cytotoxicity Studies

Research into the cytotoxic effects of purine derivatives and related compounds has shown promising applications in cancer treatment. Avdović et al. (2017) reported on a palladium(II) complex with a coumarin-derived ligand showing dose- and time-dependent cytotoxicity against human glioma and mouse melanoma cell lines, indicating the relevance of these compounds in developing anticancer strategies (Avdović et al., 2017).

Molecular Structure and Interaction Studies

The study of molecular structures and interactions within purine derivatives provides foundational knowledge for understanding their biological activities and potential applications. Karczmarzyk et al. (1995) explored the molecular structure of a theophylline derivative, highlighting the importance of intramolecular hydrogen bonding and the stabilization of molecular conformation, which is crucial for designing compounds with specific biological functions (Karczmarzyk et al., 1995).

properties

IUPAC Name

7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O4/c1-4-6-7-11-23-21-24-19-18(20(29)25-22(30)26(19)3)27(21)13-16(28)14-31-17-10-8-9-15(5-2)12-17/h8-10,12,16,28H,4-7,11,13-14H2,1-3H3,(H,23,24)(H,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKFABAQVYKTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=NC2=C(N1CC(COC3=CC=CC(=C3)CC)O)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione

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